molecular formula C6H7NO4 B099901 Methyl 3-methoxyisoxazole-5-carboxylate CAS No. 16880-11-8

Methyl 3-methoxyisoxazole-5-carboxylate

Cat. No. B099901
Key on ui cas rn: 16880-11-8
M. Wt: 157.12 g/mol
InChI Key: QKNGFFJMESBABV-UHFFFAOYSA-N
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Patent
US08680290B2

Procedure details

3-Methoxy-isoxazole-5-carboxylic acid methyl ester (prepared according to Eur. J. Org. Chem., 1998, 473) (1.0 g, 6.4 mmol) was dissolved in methanol (30 ml) and sodium borohydride (300 mg, 8.0 mmol) was added in portions. The mixture was stirred for 1 hour at room temperature, concentrated and the residue dissolved in dichloromethane (30 ml). The solution was washed with water, dried over magnesium sulfate and concentrated to give the product as a concentrated solution in dichloromethane. The solution was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH3:11])[CH:6]=1)=O.[BH4-].[Na+]>CO>[CH3:11][O:10][C:7]1[CH:6]=[C:5]([CH2:3][OH:2])[O:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=CC(=NO1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (30 ml)
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product as a concentrated solution in dichloromethane
CUSTOM
Type
CUSTOM
Details
The solution was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NOC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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